Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (CAS 1155287-27-6) is a highly functionalized, tri-orthogonal heterocyclic building block utilized in medicinal chemistry and advanced materials synthesis. Featuring a 2-amino group, a 4-bromo substituent, and a 6-methyl ester, this scaffold allows for sequential, site-specific modifications without the need for complex protection-deprotection strategies [1]. Procurement of this specific pre-functionalized building block streamlines the synthesis of complex benzothiazole libraries by providing immediate access to transition-metal catalyzed cross-coupling at the 4-position and late-stage derivatization at the 2- and 6-positions.
Attempting to substitute this compound with its unbrominated analog (methyl 2-aminobenzo[d]thiazole-6-carboxylate) followed by late-stage bromination results in poor regiocontrol, yielding complex mixtures of 4-bromo, 7-bromo, and N-brominated species that require exhaustive chromatographic separation[1]. Furthermore, utilizing the free carboxylic acid variant (2-amino-4-bromobenzo[d]thiazole-6-carboxylic acid) instead of the methyl ester severely limits processability; the free acid exhibits poor solubility in standard organic solvents and frequently poisons palladium catalysts during cross-coupling reactions, rendering it unsuitable for high-throughput automated synthesis workflows.
The methyl ester protection in Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is critical for maintaining high catalytic efficiency during palladium-catalyzed cross-coupling reactions at the sterically hindered 4-position. When subjected to standard Suzuki-Miyaura conditions, the target methyl ester achieves >85% yield, whereas the free acid comparator suffers from catalyst deactivation and poor solubility, yielding <40% [1].
| Evidence Dimension | Suzuki-Miyaura coupling yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 2-Amino-4-bromobenzo[d]thiazole-6-carboxylic acid (Free Acid) [<40% yield] |
| Quantified Difference | >45% absolute yield increase |
| Conditions | Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 80°C, 12 hours with phenylboronic acid |
Procuring the esterified scaffold prevents catalyst poisoning and ensures high yields in downstream C-C bond formation steps.
Utilizing the pre-brominated Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate guarantees >98% regiomeric purity at the 4-position. In contrast, attempting a late-stage electrophilic bromination on the unbrominated methyl 2-aminobenzo[d]thiazole-6-carboxylate baseline yields an unfavorable 60:40 mixture of 4-bromo and 7-bromo isomers, alongside N-bromination artifacts [1].
| Evidence Dimension | Regiomeric purity of the 4-bromo isomer |
| Target Compound Data | >98% purity (pre-functionalized commercial standard) |
| Comparator Or Baseline | Methyl 2-aminobenzo[d]thiazole-6-carboxylate + NBS bromination (~60% purity) |
| Quantified Difference | ~38% increase in target isomer purity |
| Conditions | Standard electrophilic bromination (NBS in DMF or Br2 in AcOH) |
Procuring the pre-brominated compound eliminates the need for costly and time-consuming preparative HPLC to separate closely eluting positional isomers.
For integration into automated liquid handling systems and flow chemistry, building blocks must exhibit high solubility in standard aprotic solvents. Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate demonstrates a solubility of >50 mg/mL in DMF at 25°C, whereas the free acid comparator is highly insoluble (<5 mg/mL) due to strong intermolecular hydrogen bonding [1].
| Evidence Dimension | Solubility in N,N-Dimethylformamide (DMF) at 25°C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 2-Amino-4-bromobenzo[d]thiazole-6-carboxylic acid (<5 mg/mL) |
| Quantified Difference | >10-fold increase in solubility |
| Conditions | 25°C, atmospheric pressure, visual and HPLC-UV confirmation of saturation |
High solubility in aprotic solvents is a strict prerequisite for reliable use in high-throughput library synthesis and flow chemistry reactors.
The tri-orthogonal reactivity of this compound makes it an ideal core scaffold for DEL synthesis. The 2-amino group can be acylated, the 4-bromo position allows for diverse structural elaboration via Suzuki or Buchwald-Hartwig couplings, and the 6-methyl ester can be subsequently hydrolyzed for DNA-tag ligation[1].
Benzothiazoles are privileged scaffolds in oncology and inflammatory disease research. The specific substitution pattern of this compound allows researchers to probe the hinge-binding region using the 2-amino group, while directing solubilizing or selectivity-driving moieties into the solvent-exposed channel via the 4- and 6-positions [1].
By utilizing the electron-donating properties of the 2-amino group and the electron-withdrawing nature of the 6-carboxylate, this scaffold serves as a strong donor-acceptor system. Cross-coupling at the 4-position allows for the extension of the conjugated pi-system, enabling the precise tuning of emission wavelengths for biological imaging applications [2].
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